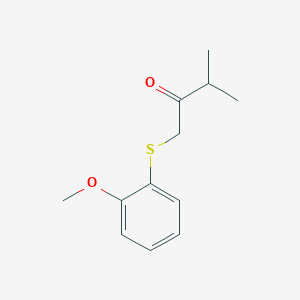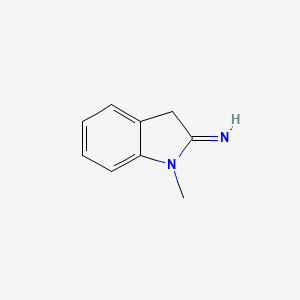
1-Methylindolin-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylindolin-2-imine is an organic compound with the molecular formula C9H10N2. It belongs to the class of indole derivatives, which are known for their diverse biological and pharmacological activities. The compound features a methyl group attached to the nitrogen atom of the indoline ring, which is further connected to an imine group at the second position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylindolin-2-imine can be synthesized through various methods. Another method includes the copper-catalyzed reaction of 3-benzyl-1-methylindolin-2-imine hydrochloride with 2-iodobenzyl bromide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as cuprous chloride and solvents like toluene or acetonitrile is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like diisobutylaluminum hydride (DIBAL-H) are used.
Substitution: Substitution reactions often involve halogenating agents and bases.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylindolin-2-imine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methylindolin-2-imine involves its interaction with various molecular targets and pathways. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with biological molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-Alkyl-3-alkylindolin-2-imine hydrochlorides: These compounds share a similar indoline structure but differ in the alkyl groups attached to the nitrogen and imine positions.
Indole derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid have similar core structures but different functional groups and biological activities.
Uniqueness: 1-Methylindolin-2-imine is unique due to its specific methyl and imine substitutions, which confer distinct chemical reactivity and biological properties. Its ability to form stable imine bonds and participate in diverse chemical reactions makes it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
1-methyl-3H-indol-2-imine |
InChI |
InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-5,10H,6H2,1H3 |
InChI-Schlüssel |
INYNVZLXYSLCCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=N)CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



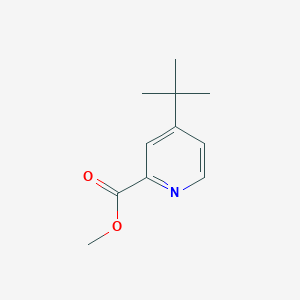
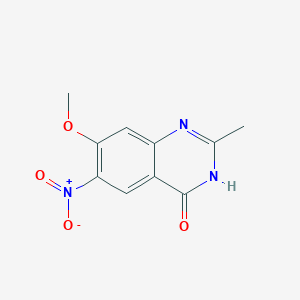
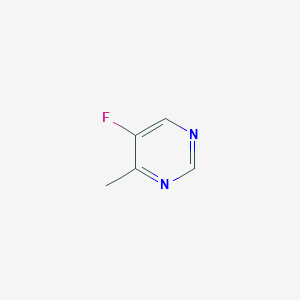

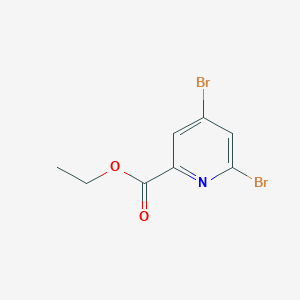

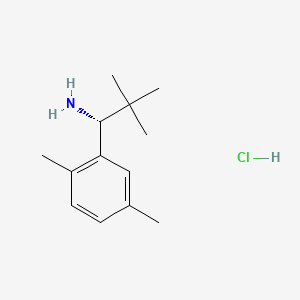
![2-(Bromomethyl)-1-tosyl-1H-benzo[d]imidazole](/img/structure/B13654912.png)
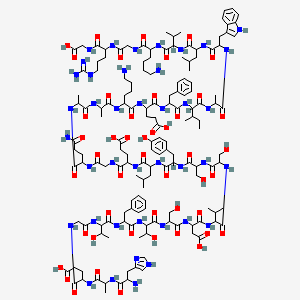
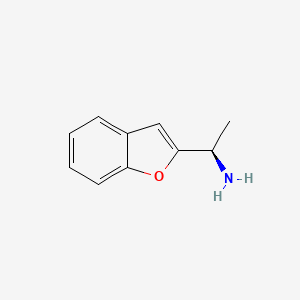

![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
